![molecular formula C18H18N2O2 B2810001 2-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole CAS No. 2379947-25-6](/img/structure/B2810001.png)
2-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole is a complex organic compound that features a benzoxazole core linked to a pyrrolidine ring substituted with a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole typically involves the formation of the benzoxazole core followed by the introduction of the pyrrolidine and methoxyphenyl groups. One common method involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
2-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzoxazole ring can be reduced under specific conditions.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the benzoxazole ring can produce a partially saturated compound .
科学的研究の応用
2-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Similar in structure but with a piperazine ring instead of a pyrrolidine ring.
4F-3-methyl-α-PVP: A structural analog with a different substitution pattern.
Uniqueness
2-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole is unique due to its specific combination of a benzoxazole core with a pyrrolidine ring and a methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
IUPAC Name |
2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-21-15-8-6-13(7-9-15)14-10-11-20(12-14)18-19-16-4-2-3-5-17(16)22-18/h2-9,14H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGPPPUASGKZBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2809918.png)
![methyl 4-({[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}sulfamoyl)benzoate](/img/structure/B2809919.png)
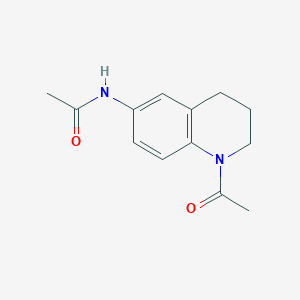
![Ethyl 3-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/structure/B2809925.png)
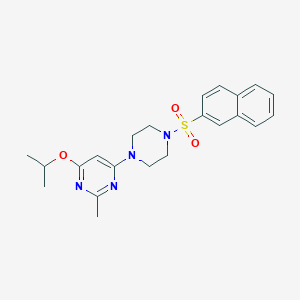
![1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-[(4-sulfamoylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B2809928.png)
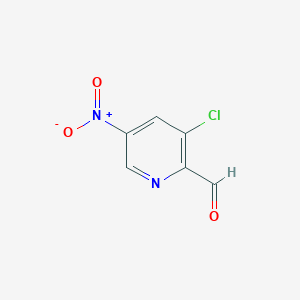
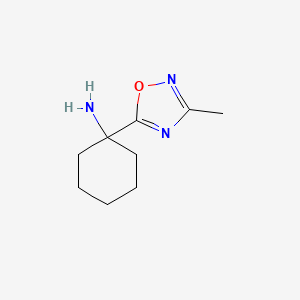
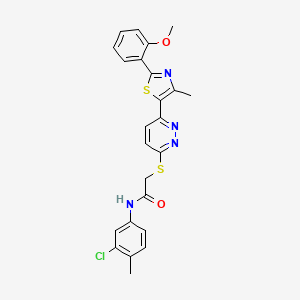
![5-[4-(diethylamino)phenyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2809935.png)
![6-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2809937.png)
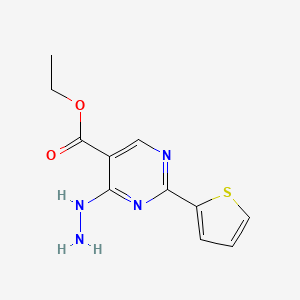

![3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2809941.png)
